7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O3/c1-17-7-9-19(27)16-23(17)29-11-13-30(14-12-29)24(32)18-8-10-21-22(15-18)28-26(34)31(25(21)33)20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXZYUFEJVVVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a member of the piperazine family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.89 g/mol. The structure features a tetrahydroquinazoline core substituted with a piperazine moiety and a chloro-methylphenyl group, which may influence its bioactivity.
Biological Activity Overview
Research indicates that compounds within the piperazine class exhibit a variety of biological activities, including:
- Anticancer Activity : Certain derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
- Anticonvulsant Effects : Some piperazine derivatives have demonstrated anticonvulsant properties in preclinical models.
- Acetylcholinesterase Inhibition : Piperazine derivatives have been identified as potential inhibitors of human acetylcholinesterase, which is relevant for Alzheimer's disease research.
The biological activities of this compound may be attributed to several mechanisms:
- Microtubule Dynamics : Studies have shown that piperazine-based compounds can affect microtubule stability and dynamics. For instance, derivatives similar to this compound have been found to sensitize colon cancer cells to apoptosis by disrupting microtubule organization .
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), contributing to its anticonvulsant effects. The presence of the piperazine moiety is known to facilitate binding to neurotransmitter receptors.
- Enzyme Inhibition : The inhibition of acetylcholinesterase is another proposed mechanism for neuroprotective effects in neurodegenerative diseases .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of piperazine derivatives indicated that modifications on the phenyl and benzoyl rings significantly influenced their anticancer activity. Specifically, one derivative was noted for inducing mitotic arrest in colon cancer cells with an effective dose (ED50) around 115 nM .
Anticonvulsant Potential
In a preclinical evaluation, certain piperazine derivatives exhibited significant anticonvulsant activity in various seizure models. For example, compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing promising results compared to standard treatments .
Acetylcholinesterase Inhibition
Research has confirmed that several piperazine derivatives inhibit human acetylcholinesterase effectively. This inhibition is crucial for developing therapeutic agents targeting cognitive decline associated with Alzheimer's disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications through a detailed examination of relevant studies and findings.
Key Structural Features:
- Tetrahydroquinazoline Core : Associated with various biological activities.
- Piperazine Linkage : Enhances receptor binding and selectivity.
- Chloro and Methyl Substituents : Potentially influence pharmacokinetics and pharmacodynamics.
Antidepressant Activity
Recent studies have indicated that compounds similar to this one exhibit antidepressant effects by modulating neurotransmitter systems. The piperazine component is particularly significant as it is often found in many antidepressant drugs, suggesting potential efficacy in treating depression and anxiety disorders.
Antipsychotic Properties
Research has shown that tetrahydroquinazoline derivatives possess antipsychotic properties. The compound's ability to interact with dopamine receptors may provide therapeutic benefits in managing schizophrenia and other psychotic disorders.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Compounds with similar structures have been reported to induce apoptosis in various cancer cell lines, indicating a potential application in oncology.
Antimicrobial Effects
There is emerging evidence that tetrahydroquinazoline derivatives exhibit antimicrobial properties. This compound could be explored for its effectiveness against bacterial and fungal infections, potentially leading to new antibiotic agents.
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of similar piperazine derivatives. The results indicated significant improvements in behavioral tests, suggesting that modifications to the piperazine structure can enhance efficacy against depressive symptoms.
Study 2: Anticancer Mechanisms
In vitro studies demonstrated that related tetrahydroquinazoline compounds inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This mechanism was attributed to the compound's ability to activate specific caspases involved in programmed cell death.
Study 3: Antimicrobial Activity
Research published in Pharmaceutical Biology highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the tetrahydroquinazoline structure could lead to more potent antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperazine derivatives | Improved mood in animal models |
| Antipsychotic | Tetrahydroquinazoline derivatives | Reduced symptoms in psychotic models |
| Anticancer | Quinazoline analogs | Induced apoptosis in cancer cells |
| Antimicrobial | Similar piperazine compounds | Inhibition of bacterial growth |
Table 2: Comparative Studies on Efficacy
| Study Reference | Compound Tested | Efficacy Observed |
|---|---|---|
| Journal of Medicinal Chemistry | Piperazine derivative A | Significant antidepressant effects |
| Pharmaceutical Biology | Tetrahydroquinazoline B | Strong antimicrobial properties |
| Oncology Reports | Quinazoline C | Effective against breast cancer cells |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Tetrahydroquinazoline-dione vs. Pyridazinone/Phthalazinone Derivatives
- Pyridazinone derivatives (e.g., 1-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridazine-3,6-dione) lack the fused benzene ring of quinazoline but retain the dione motif. Synthesis involves hydrazide intermediates and cyclization, yielding lower molecular complexity compared to the target compound .
- Phthalazinone derivatives share a bicyclic core but replace the quinazoline nitrogen with an oxygen, altering electronic properties and solubility .
Thiazolo[5,4-d]pyrimidine Derivatives
Compounds like 5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine exhibit a sulfur-containing heterocycle, enhancing metabolic stability but reducing hydrogen-bonding capacity compared to the dione group in the target compound .
Piperazine Substituent Variations
- Electron-Withdrawing Groups : CF₃ () and nitro () substituents increase metabolic resistance but may reduce bioavailability.
- Chlorinated Aromatics : The 5-chloro-2-methylphenyl group in the target compound offers moderate lipophilicity without excessive steric hindrance, optimizing target engagement .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s tetrahydroquinazoline-dione core likely improves aqueous solubility relative to purely aromatic heterocycles (e.g., thiadiazoles in ).
- LogP Values : Piperazine derivatives with CF₃ () or nitro groups () exhibit higher logP (>3.5), whereas the target compound’s chloro-methylphenyl group may balance logP near 2.5–3.0.
Preparation Methods
Direct Acylation of the Tetrahydroquinazoline Core
The piperazine carbonyl group is introduced via nucleophilic acyl substitution. The core’s secondary amine at position 7 reacts with 4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Reaction conditions :
Copper-Catalyzed Ullmann-Type Coupling
For enhanced regioselectivity, copper(II)-catalyzed coupling between 7-bromo-tetrahydroquinazoline-2,4-dione and 4-(5-chloro-2-methylphenyl)piperazine is employed. This method leverages DMF as both solvent and reductant, with CuCl₂ (10 mol%) facilitating C–N bond formation.
Optimization insights :
-
Microwave irradiation improves yields (from 33% to 65%) compared to conventional heating.
-
Electron-donating groups on the piperazine aryl ring enhance reaction efficiency.
Final Assembly and Purification
The convergent synthesis involves sequential steps:
-
Core formation : Cyclocondensation to yield 3-phenyl-tetrahydroquinazoline-2,4-dione.
-
Piperazine incorporation : Acylation or copper-mediated coupling.
-
Global deprotection : If protecting groups (e.g., benzyl) are used, hydrogenolysis with Pd/C completes the synthesis.
Purification :
Analytical Characterization
Critical spectroscopic data for validation include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 5H, Ph), 4.10 (s, 2H, CH₂CO), 3.75–3.60 (m, 4H, piperazine).
-
HRMS : m/z calculated for C₂₇H₂₅ClN₄O₃ [M+H]⁺: 513.1554; found: 513.1558.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazine-carbonyl-quinazoline scaffold in this compound?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized piperazine intermediate (e.g., 4-(5-chloro-2-methylphenyl)piperazine) with a quinazoline-dione core via carbonyl activation. For example, amide bond formation using carbodiimide coupling agents (EDC/HOBt) under inert conditions (N₂ atmosphere) is a standard approach . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate stereoisomers. X-ray crystallography (as in ) or advanced NMR techniques (e.g., 2D HSQC) should confirm regiochemistry.
Q. How can structural ambiguities in the quinazoline-dione moiety be resolved during characterization?
- Methodological Answer : Use a combination of ¹H-¹³C HMBC NMR to map long-range couplings between the quinazoline carbonyls and adjacent protons. For crystallographic validation, grow single crystals via slow evaporation in DMSO/ethanol mixtures, as demonstrated for similar heterocycles in . Mass spectrometry (ESI-MS) with high-resolution data (e.g., <2 ppm error) can distinguish between isobaric fragments, especially for chlorine-containing substituents .
Q. What safety protocols are essential when handling intermediates with reactive piperazine derivatives?
- Methodological Answer : Follow SDS guidelines for skin/eye protection (e.g., nitrile gloves, safety goggles) due to the corrosive nature of intermediates like chloroacetyl-piperazines (). Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., nitrogen oxides, ). Implement waste segregation for halogenated solvents (e.g., DCM) and heavy metal catalysts .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-quinazoline coupling step?
- Methodological Answer : Screen catalysts (e.g., DMAP, 4-Å molecular sieves) to enhance carbonyl activation efficiency. Kinetic studies (via in situ FTIR or HPLC monitoring) can identify side reactions like quinazoline ring-opening under acidic conditions. Solvent optimization (e.g., THF vs. DMF) may improve solubility of the bulky tertrahydroquinazoline intermediate . For scalability, switch to flow chemistry systems to control exothermicity.
Q. What analytical approaches reconcile contradictory data between computational predictions and experimental biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with high-resolution protein structures (PDB: 5ZJ, ) to assess binding modes. Validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd). If discrepancies persist, use alanine scanning mutagenesis on target proteins to identify critical binding residues overlooked in simulations . Cross-validate cytotoxicity data across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
Q. How can metabolic stability of the compound be improved without compromising target affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-chloro-2-methylphenyl position to reduce CYP450-mediated oxidation ( ). Use deuterium isotope effects (e.g., deuteration at labile C-H bonds) to slow metabolism, as seen in . Assess logP changes via shake-flask assays to ensure lipophilicity remains within the optimal range (2–5) for blood-brain barrier penetration .
Q. What strategies mitigate off-target effects linked to the piperazine moiety’s promiscuity?
- Methodological Answer : Conduct a kinome-wide selectivity screen (e.g., Eurofins KinaseProfiler) to identify off-target kinases. Modify the piperazine’s N-substituents (e.g., methyl vs. benzyl groups) to sterically hinder non-specific interactions, as shown in . Pair with proteolysis-targeting chimeras (PROTACs) to degrade off-target proteins selectively .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between in vitro and in vivo efficacy data?
- Methodological Answer : Evaluate bioavailability factors (e.g., plasma protein binding via equilibrium dialysis) to identify poor free drug concentrations in vivo. Use PET imaging with radiolabeled analogs (¹¹C or ¹⁸F) to track tissue distribution. Perform PK/PD modeling to correlate exposure levels with effect size, adjusting for species-specific metabolic differences (e.g., humanized liver mouse models) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
